molecular formula C6H15NO B1373169 5-Amino-4-methylpentan-2-ol CAS No. 1333608-52-8

5-Amino-4-methylpentan-2-ol

Cat. No. B1373169
M. Wt: 117.19 g/mol
InChI Key: BSJILSAQCDSDCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Amino-4-methylpentan-2-ol” can be represented by the InChI string: InChI=1S/C6H15NO/c1-5(8)4-6(2,3)7/h5,8H,4,7H2,1-3H3 . This indicates that the compound has a carbon backbone with an amino group and a hydroxyl group attached.

Scientific Research Applications

Analytical Methodology Development

  • A gas chromatography analytical method was established for the determination of compounds like 4-amino-2-methylpentane, demonstrating the relevance of 5-amino-4-methylpentan-2-ol in developing analytical techniques. This study detailed the optimization of chromatography conditions, proving the compound's utility in analytical chemistry (Zhao et al., 2017).

Role in Chemical Synthesis

  • The compound was used in the selective extraction and separation of iron(III), showcasing its utility in complex chemical processes and possibly in the purification or separation of specific metals from mixtures (Gawali & Shinde, 1974).
  • In another context, it acted as a precursor in the synthesis of trans-4-Methylproline, indicating its role in the synthesis of complex organic molecules, potentially relevant in pharmaceuticals or material science (Nevalainen & Koskinen, 2001).

Catalytic and Biochemical Applications

  • Studies have also explored its acid-base properties and its role in catalysis. For instance, its interaction with zirconium, cerium, and lanthanum oxides was studied for catalytic applications, possibly relevant in industrial chemical processes or environmental applications (Cutrufello et al., 2002).
  • Its derivatives were investigated as inhibitors of nitric oxide synthases, highlighting its potential in biochemical and pharmaceutical research, particularly in the study of cellular signaling or disease mechanisms (Ulhaq et al., 1998).

properties

IUPAC Name

5-amino-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJILSAQCDSDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-methylpentan-2-ol

CAS RN

1333608-52-8
Record name 5-amino-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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